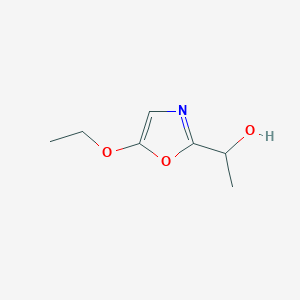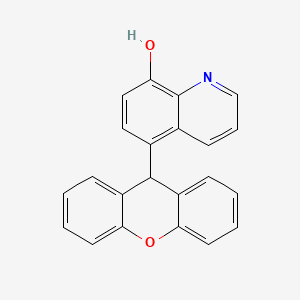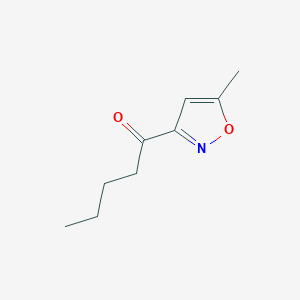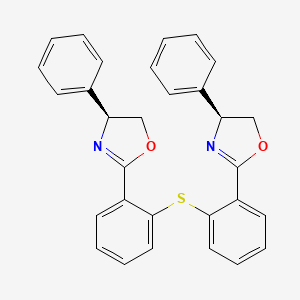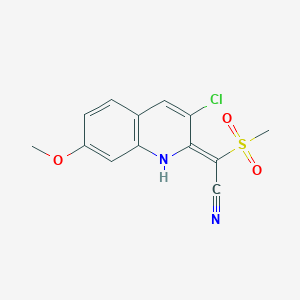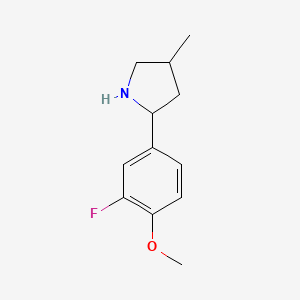
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound belonging to the pyrazole family. It features a unique structure with an allyl group, a nitrofuran moiety, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-nitrofuran-2-carbaldehyde and 1-allyl-1H-pyrazole.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Schiff bases or acetals, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress and damage to cellular components. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methanol
Comparison:
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in specific reactions such as nucleophilic addition and condensation reactions.
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile features a nitrile group, making it more suitable for reactions involving nucleophilic addition to the nitrile.
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid contains a carboxylic acid group, which can undergo reactions such as esterification and amidation.
- 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methanol has a hydroxyl group, making it useful for reactions involving oxidation to aldehydes or ketones.
Propiedades
Número CAS |
61619-65-6 |
|---|---|
Fórmula molecular |
C11H9N3O4 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O4/c1-2-5-13-6-8(7-15)11(12-13)9-3-4-10(18-9)14(16)17/h2-4,6-7H,1,5H2 |
Clave InChI |
VLHGKXLBVDMNSG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


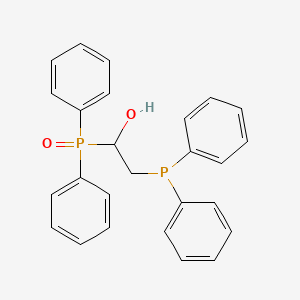
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)

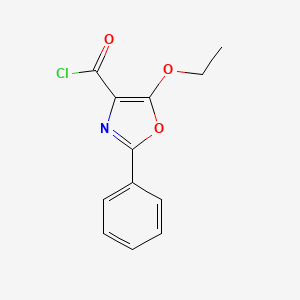
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)

